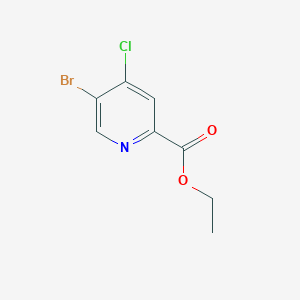

Ethyl 5-bromo-4-chloropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

ethyl 5-bromo-4-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3 |

InChI Key |

HYYZKSBADLCZLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 5-Bromo-4-Chloropicolinate: A Dual-Halide Scaffold for Orthogonal Pyridine Functionalization

Executive Summary

Ethyl 5-bromo-4-chloropicolinate (CAS: 1807028-78-9) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . Unlike simple halopyridines, this scaffold presents three distinct sites for diversification: the C2-ester, the C4-chloride, and the C5-bromide.

Its utility in drug discovery stems from the electronic differentiation between the halogenated positions. The C4-chloride, positioned para to the ring nitrogen, is highly activated for Nucleophilic Aromatic Substitution (

Structural Analysis & Physicochemical Profile

The molecule features a pyridine core substituted with an ethyl ester, a chlorine atom, and a bromine atom.[1] The specific arrangement of these substituents dictates its chemical behavior.

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 5-bromo-4-chloropyridine-2-carboxylate |

| Common Name | This compound |

| CAS Number | 1807028-78-9 |

| Molecular Formula | |

| Molecular Weight | 264.50 g/mol |

| SMILES | CCOC(=O)C1=CC(Br)=C(Cl)C=N1 |

Physical Properties

Note: Due to the specialized nature of the ethyl ester, some thermal properties are extrapolated from the structurally analogous methyl ester (CAS 1256823-57-0) where specific experimental data is proprietary.

| Parameter | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically 60–80 °C (Methyl analog: 102–106 °C) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive |

The Reactivity Pivot: Orthogonal Functionalization

The core value of this compound lies in its ability to undergo regioselective transformations. The electronic environment of the pyridine ring creates a hierarchy of reactivity.

Mechanistic Divergence

-

C5-Bromide (Cross-Coupling Node): The C5 position is meta to the ring nitrogen. It lacks the inductive activation required for

but possesses a weaker C-X bond dissociation energy (C-Br < C-Cl). Consequently, it undergoes oxidative addition with Pd(0) faster than the C4-chloride. -

C4-Chloride (

Node): The C4 position is para to the ring nitrogen and ortho to the electron-withdrawing ester (via long-range induction). This makes the C4-carbon highly electrophilic, allowing for the displacement of chloride by amines, thiols, or alkoxides under basic conditions. -

C2-Ester (Solubility/Cyclization Node): The ethyl ester serves as a handle for solubility during intermediate steps and can later be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide.

Reactivity Flowchart

The following diagram illustrates the logical flow of functionalization, demonstrating how to selectively target each site.

Figure 1: Divergent synthetic pathways. The scaffold allows for independent functionalization of C5 (via Pd-catalysis) and C4 (via Nucleophilic Aromatic Substitution).

Experimental Protocols

These protocols are designed to be self-validating. The distinct chemical shifts in

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C5-Functionalization)

Objective: Install an aryl group at C5 without disturbing the C4-chloride. Mechanism: Pd(0) inserts into the C5-Br bond (weaker) preferentially over the C4-Cl bond.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the picolinate, boronic acid, and Pd catalyst.

-

Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and the aqueous base.

-

Reaction: Seal the vial and heat to 80 °C . Critical Note: Do not exceed 100 °C to prevent oxidative addition into the C4-Cl bond.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The product usually becomes more polar.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

. -

Purification: Flash column chromatography.

-

Validation:

NMR will show the disappearance of the C5-Br signal and the appearance of aromatic protons. The C3-H singlet (pyridine ring) typically shifts upfield slightly due to shielding from the new aryl ring.

Protocol B: Regioselective Amination (C4-Functionalization)

Objective: Displace the C4-chloride with a primary or secondary amine. Mechanism: The nucleophile attacks the C4 position, stabilized by the para-nitrogen atom (Meisenheimer complex).

Reagents:

-

This compound (1.0 equiv)

-

Amine Nucleophile (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve the picolinate in DMF (0.2 M).

-

Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

-

Reaction: Stir at RT to 60 °C .

-

Observation: Highly nucleophilic amines (e.g., morpholine, benzylamine) react at RT. Anilines may require heating to 80 °C.

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to

. -

Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc/LiCl (5%) solution to remove DMF.

-

Validation: The retention of the bromine atom is confirmed by Mass Spec (characteristic 1:1 isotopic pattern for

).

Synthesis & Manufacturing Route

Understanding the origin of the material aids in troubleshooting impurity profiles.

Primary Synthetic Pathway:

-

Starting Material: 4-Hydroxypicolinic acid or 2-picoline derivatives.

-

Bromination: Electrophilic bromination (often using

or NBS) installs the bromine at C5 (ortho to the hydroxyl/activating group). -

Chlorination: Treatment with

(Phosphorus Oxychloride) converts the C4-hydroxyl to the C4-chloride via a chloro-dehydroxylation mechanism. -

Esterification: Reaction with Ethanol/

yields the final ethyl ester.

Impurity Alert: Common impurities include the 4,5-dibromo analog (from over-bromination) or the 4-hydroxy precursor (incomplete chlorination).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles. Rinse cautiously with water for 15 mins. |

| Sensitization | Potential sensitizer | Avoid inhalation of dust/vapors. Use in a fume hood. |

Disposal: Halogenated organic waste. Do not mix with strong oxidizers or acids.

References

-

National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into Quinazoline and Pyridine Synthesis. PubMed Central. Retrieved from [Link] (Generalized mechanism for 4-halo-pyridine substitution).

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Regioselectivity in Polyhalogenated Heterocycles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of Ethyl 5-bromo-4-chloropicolinate

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Ethyl 5-bromo-4-chloropicolinate, a key pharmaceutical intermediate. Recognizing the critical impact of intermediate quality on the final Active Pharmaceutical Ingredient (API), this document outlines a multi-faceted analytical strategy designed to ensure the identity, purity, and stability of this molecule.[1][2] We will explore the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method as the primary tool for purity assessment, supplemented by Gas Chromatography (GC) for volatile impurities, and spectroscopic techniques (NMR, MS) for definitive structural confirmation and impurity identification. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and regulatory compliance in pharmaceutical manufacturing.[1][2]

Introduction: The Imperative of Intermediate Purity

This compound is a polysubstituted pyridine derivative, a structural motif prevalent in numerous pharmaceuticals.[3] As an intermediate, its quality is not merely a matter of process efficiency but a foundational pillar of the final drug product's safety and efficacy.[1][2] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over the purity of starting materials and intermediates.[1] Impurities that originate in an intermediate can be carried through subsequent synthetic steps, potentially impacting the impurity profile of the API and, by extension, patient safety.[2]

This guide, therefore, adopts a first-principles approach, focusing on a self-validating system of protocols where the rationale behind each analytical choice is as crucial as the procedure itself.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A robust analytical strategy begins with a thorough understanding of the target molecule and its potential contaminants.

2.1. Physicochemical Properties of this compound

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.50 g/mol | |

| Appearance | Likely a white to off-white solid | Based on related structures like Methyl 4-bromo-5-chloropicolinate. |

| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane) | Common for organic esters. |

| Chromophore | Pyridine ring with auxochromes | Expected to have strong UV absorbance, suitable for HPLC-UV detection. |

2.2. Postulated Synthesis and Potential Impurities

While numerous synthetic routes to substituted pyridines exist, a plausible pathway to this compound could involve the oxidation of a substituted methylpyridine, followed by esterification and halogenation steps.[3][4][5] For instance, a synthesis could start from a precursor like 2-methyl-4-chloropyridine. Key transformation steps might include bromination, oxidation of the methyl group to a carboxylic acid, and subsequent esterification. Another route could involve building the ring through a cycloaddition reaction.[3][5]

Based on these general synthetic strategies, we can predict several classes of potential impurities:

-

Starting Materials: Unreacted precursors such as 5-bromo-4-chloropicolinic acid or incompletely esterified starting material.

-

Reagents: Residual acids, bases, or coupling agents used in the synthesis.

-

By-products: Compounds formed from side reactions, such as isomers (e.g., Ethyl 3-bromo-4-chloropicolinate), or products of over-halogenation or incomplete halogenation.

-

Degradation Products: Impurities formed during storage or under stress conditions. Given the ester functionality, hydrolysis to 5-bromo-4-chloropicolinic acid is a primary concern.[6]

The logical workflow for identifying and controlling these impurities is a cornerstone of our analytical approach.

Caption: Logical Relationship of Potential Impurities.

Primary Purity Assessment: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography with UV detection is the cornerstone for purity analysis due to its high sensitivity, accuracy, and resolving power for non-volatile organic compounds.[1] The objective is to develop a stability-indicating method, one that can separate the main component from its impurities and any potential degradation products, thereby providing a true measure of its purity.[7][8]

3.1. Rationale for Method Development Choices

-

Mode: Reversed-phase HPLC (RP-HPLC) is selected due to the moderate polarity of the analyte. A C18 stationary phase provides a versatile hydrophobic surface for retention.

-

Mobile Phase: A combination of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol) is standard for RP-HPLC.[1] Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer controls the pH, which is critical for maintaining a consistent ionization state of the pyridine nitrogen, ensuring reproducible retention times and good peak shapes.

-

Detection: Given the aromatic nature of the pyridine ring, a UV detector is highly suitable.[1] The detection wavelength should be chosen at the absorbance maximum of the analyte to ensure high sensitivity.

-

Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is chosen to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.[8]

3.2. Detailed Experimental Protocol: HPLC Purity Method

-

Chromatographic System:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (to be confirmed by UV scan).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

-

Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: ~100 µg/mL).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

3.3. Method Validation (as per ICH Q2(R1))

The developed method must be validated to prove its suitability for its intended purpose.[2]

| Validation Parameter | Purpose | Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak purity of the analyte peak > 0.999 (using PDA detector). Baseline resolution between analyte and all known impurities/degradants. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |

| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |

| Precision (Repeatability & Intermediate) | To show the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10. Must be at or below the reporting threshold for impurities (typically 0.05%). |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C). |

Forced Degradation Studies: Proving Stability-Indicating Capability

Forced degradation, or stress testing, is a critical component of method development and validation.[9][10] It provides insight into the degradation pathways of the drug substance and is the ultimate proof of the analytical method's specificity.[9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are formed at a sufficient level to be detected and resolved.[2]

4.1. Experimental Protocols for Stress Conditions

-

Acid Hydrolysis: Reflux sample solution (1 mg/mL in diluent) with 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.

-

Rationale: The ester linkage is susceptible to acid-catalyzed hydrolysis.[6]

-

-

Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.

-

Rationale: To induce base-catalyzed hydrolysis of the ester.

-

-

Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Rationale: The electron-rich pyridine ring can be susceptible to oxidation.

-

-

Thermal Degradation: Expose solid sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose solid sample and solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) in a photostability chamber.

Caption: Experimental Workflow for Forced Degradation Studies.

Orthogonal Techniques for Comprehensive Analysis

While HPLC is the primary technique for purity, orthogonal methods are essential for a complete profile, especially for impurities that may not be amenable to HPLC analysis.

5.1. Gas Chromatography (GC) for Volatile Impurities

GC is ideal for analyzing residual solvents and other volatile or semi-volatile organic impurities that may be present from the synthesis.

-

Rationale: GC offers superior resolution for volatile compounds. A Flame Ionization Detector (FID) is a universal detector for hydrocarbons, while an Electron Capture Detector (ECD) would be highly sensitive to the halogenated nature of the analyte and related impurities.[11] GC-MS provides definitive identification.[12]

-

GC-FID Protocol Outline:

-

Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

-

Sample Preparation: Dissolve a known amount of the intermediate in a suitable high-purity solvent like acetone.

-

5.2. Spectroscopic Identification and Structural Elucidation

NMR and Mass Spectrometry are indispensable tools for confirming the structure of the main component and for identifying unknown impurities.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.

-

¹H NMR: The spectrum will confirm the presence of the ethyl group (a quartet and a triplet) and the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will confirm the substitution pattern.

-

¹³C NMR: This will show eight distinct carbon signals, confirming the number of unique carbon atoms in the molecule. Chemical shifts will be characteristic of the ester carbonyl, the ethyl group, and the four unique sp² carbons of the substituted pyridine ring.[10][13]

5.2.2. Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, valuable structural information.

-

Rationale: The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) will create a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.[14] This provides a powerful confirmation of the elemental composition.

-

Expected Fragmentation: Key fragmentations in Electron Ionization (EI) mode would include:

-

Loss of the ethoxy group (-OC₂H₅) from the ester.

-

Loss of the entire ethyl ester group.

-

Formation of the stable bromochloropyridyl cation.

-

Conclusion: A Framework for Quality Assurance

The purity analysis of this compound demands a rigorous, multi-faceted analytical approach. This guide has detailed a framework centered on a validated, stability-indicating HPLC method, which serves as the primary tool for quality control. The causality behind each experimental choice, from mobile phase selection to the specific conditions of forced degradation, is grounded in the physicochemical properties of the analyte and the stringent requirements of regulatory bodies.[1][2]

By integrating orthogonal techniques like GC for volatile impurities and powerful spectroscopic methods like NMR and MS for structural confirmation, researchers and drug development professionals can build a comprehensive and self-validating data package. This ensures not only batch-to-batch consistency and process reproducibility but also underpins the safety and efficacy of the final pharmaceutical product, fulfilling the core tenets of scientific integrity and patient safety.

References

- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28).

-

Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (2026, February 14). Retrieved from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (2021, March 26). Retrieved from [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

- CN104987308A - Preparation method for 5-bromine-2-picolinic acid. Google Patents.

-

Gas Chromatography. Cornerstone Analytical Laboratories. Retrieved from [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Download Table. Retrieved from [Link]

-

Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Retrieved from [Link]

-

Pyridine - Wikipedia. Retrieved from [Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. (2018, June 30). Retrieved from [Link]

Sources

- 1. irjpms.com [irjpms.com]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 4. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Ethyl 5-bromo-4-chloropicolinate in Organic Solvents for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and therapeutic application. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy. This guide provides an in-depth technical exploration of the solubility of Ethyl 5-bromo-4-chloropicolinate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this document will equip researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and interpreting its solubility in common organic solvents.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable pharmaceutical product is fraught with challenges, with poor aqueous solubility being a primary hurdle. The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate in physiological fluids, which in turn governs its absorption and systemic availability. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane and enter the bloodstream. Therefore, a comprehensive solubility profile in various solvent systems is not merely a data point but a cornerstone of pre-formulation studies, guiding the selection of appropriate delivery systems and predicting in vivo performance.

Predicting Solubility: A Theoretical and Structural Approach

Predicting the solubility of a molecule like this compound in the absence of experimental data relies on a fundamental principle: "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play between a solute and a solvent. To make an informed prediction, we must first analyze the molecular structure of this compound.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Analysis of Structural Features and Predicted Solubility:

-

Pyridine Ring: The core of the molecule is a pyridine ring, which is a heterocyclic aromatic amine. The nitrogen atom introduces polarity and the capacity for hydrogen bonding as an acceptor.

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and introduces polar C-X bonds. While these bonds are polar, the overall contribution to polarity is moderate.

-

Ethyl Ester Group: The ethyl ester group (-COOCH2CH3) is a significant feature. The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor. The ester linkage also contributes to the molecule's polarity. The ethyl group, however, is nonpolar and contributes to lipophilicity.

Based on these features, this compound can be classified as a moderately polar molecule. Its solubility in various organic solvents can be predicted as follows:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar groups of the molecule.

-

Chlorinated Solvents: Such as dichloromethane and chloroform, due to favorable dipole-dipole interactions and the presence of chlorine in the solute.

-

-

Moderate Solubility Expected in:

-

Polar Protic Solvents: Such as methanol and ethanol. While the molecule can accept hydrogen bonds, it lacks a hydrogen bond donor. The nonpolar ethyl group may also slightly hinder solubility in highly polar protic solvents.

-

-

Low Solubility Expected in:

-

Nonpolar Solvents: Such as hexane and toluene. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.

-

These predictions provide a valuable starting point for experimental design. For a more quantitative prediction, computational models such as the Abraham solvation equation, which uses solute and solvent descriptors to estimate partition coefficients, can be employed.[1] More advanced machine learning models trained on large solubility datasets are also becoming increasingly accessible for in silico predictions.[2][3][4]

Experimental Determination of Solubility: A Step-by-Step Protocol

The gold standard for determining the solubility of a new chemical entity is through experimental measurement. The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5][6]

Materials and Equipment

-

This compound (solid, of known purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene) of analytical grade

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal incubation time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

A validated, specific, and stability-indicating HPLC method should be used for the analysis. This typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed using a UV-Vis detector at a wavelength where this compound has maximum absorbance.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original solubility in the organic solvent by taking into account the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | 1.88 | Low | To be determined |

| Toluene | 2.38 | Low | To be determined |

| Dichloromethane | 9.08 | High | To be determined |

| Ethyl Acetate | 6.02 | High | To be determined |

| Acetone | 20.7 | High | To be determined |

| Ethanol | 24.5 | Moderate | To be determined |

| Methanol | 32.7 | Moderate | To be determined |

Note: The "Experimentally Determined Solubility" column is to be populated with the results from the protocol described above.

The interpretation of this data is crucial for downstream applications. For instance, high solubility in a particular solvent may suggest its utility in a synthetic reaction or as a component of a formulation. Conversely, low solubility may necessitate the use of co-solvents or other formulation strategies to achieve the desired concentration.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding, predicting, and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a valuable resource for the characterization of other new chemical entities. Future work should focus on the experimental determination of the solubility of this compound in a wider range of solvents and at different temperatures to build a more complete physicochemical profile of this promising molecule.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

Predicting Solubility. Rowan. [Link]

-

How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

-

Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv.org. [Link]

-

Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

-

How to determine the solubility of a substance in an organic solvent ? ResearchGate. [Link]

-

<1236> SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Solubility test for Organic Compounds. SlideShare. [Link]

-

Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. [Link]

-

Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

-

Guide to HPLC Testing: Ensuring Reliable Analytical Results. Phenomenex. [Link]

-

Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

-

MT 181 Solubility in Organic Solvents: Miscellaneous Techniques. Scribd. [Link]

-

DETERMINATION OF SOLUBILITY CLASS. SlidePlayer. [Link]

-

Technical Note: Solubility Measurements. Agilent. [Link]

-

MT 181 - Solubility in organic solvents. Cipac.org. [Link]

-

Ethyl 4-(5-bromo-8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. Pharmaffiliates. [Link]

-

Chemical Properties of Ethyl bromide (CAS 74-96-4). Cheméo. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

A Researcher's Guide to Sourcing Ethyl 5-bromo-4-chloropicolinate: From Supplier Vetting to In-House Quality Control

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the overall timeline of a project hinge on the quality of the chemical reagents used. Ethyl 5-bromo-4-chloropicolinate, a key heterocyclic building block in medicinal chemistry and materials science, is no exception. Its di-halogenated pyridine core offers multiple reaction handles for diversification, making it a valuable intermediate in the synthesis of complex molecules.

This technical guide provides an in-depth framework for sourcing this compound. It moves beyond a simple list of vendors to empower the scientist with a robust methodology for supplier evaluation, quality parameter assessment, and independent verification. We will explore the causality behind experimental choices in quality control and present a self-validating system to ensure the material you procure meets the stringent requirements of your research.

Part 1: The Commercial Supplier Landscape

The acquisition of this compound (CAS No. 1807028-78-9) begins with identifying potential suppliers. The market ranges from large, well-established chemical conglomerates to smaller, specialized custom synthesis labs. While availability and price are initial considerations, a deeper evaluation is critical. The following table summarizes a selection of commercial suppliers. It is important to note that stock levels and offered purities are subject to change, and direct inquiry is always recommended.

| Supplier Category | Representative Companies | Typical Purity Offered | Notes |

| Large Chemical Suppliers | Sigma-Aldrich (Merck), TCI Chemicals, Fisher Scientific | ≥97% | Often provide extensive documentation (CoA, SDS) online. May have multiple grades available. |

| Building Block Specialists | BLD Pharm, eMolecules, Synthonix | ≥98% | Specialize in intermediates for drug discovery and offer a wide range of pyridine derivatives.[1][2] |

| Chemical Marketplaces | ChemicalBook | Varies by Lister | Aggregates multiple suppliers; diligence is required to vet the actual manufacturer.[3] |

Part 2: Scientific Integrity: A Framework for Quality Assessment

Sourcing a chemical reagent is not merely a purchasing transaction; it is the first critical step of an experiment. An experienced scientist does not blindly trust a label. They employ a verification framework grounded in analytical chemistry. This framework rests on understanding the key quality parameters and having the ability to independently verify them.

Trustworthiness: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the primary document of trust between a supplier and a researcher.[4] However, its value is proportional to the data it contains and the researcher's ability to interpret it. A comprehensive CoA for this compound should include:

-

Identity Confirmation: Typically confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the expected structure.

-

Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is common for this type of building block.

-

Physical Appearance: Should be noted (e.g., white to off-white solid).

-

Lot Number: Essential for traceability.

Expertise & Experience: Decoding the Analytical Data

The CoA is a starting point. True scientific integrity demands an understanding of how this data is generated and what potential pitfalls exist.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H NMR is the most powerful tool for confirming the molecular structure. For this compound, a scientist should expect to see specific signals corresponding to the protons on the pyridine ring and the ethyl ester group.

-

Causality in Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the two halogen substituents significantly influences the chemical shifts of the aromatic protons, pushing them downfield.[5] The proton at position 3 and the proton at position 6 will be distinct singlets, as they lack adjacent proton neighbors for coupling. The ethyl group should present as a characteristic quartet and triplet.

-

Verification Step: The integral ratios must be correct. The ratio of the two aromatic protons to the quartet of the ethyl group to the triplet of the ethyl group should be 1:1:2:3. Any significant deviation suggests impurities.

2. High-Performance Liquid Chromatography (HPLC): The Purity Litmus Test

HPLC is the workhorse for purity determination of non-volatile organic compounds like this picolinate ester.[6]

-

Causality in Retention Time: In a reversed-phase HPLC method (e.g., using a C18 column), retention time is governed by the compound's polarity.[7] The mobile phase, typically a mixture of an organic solvent (like acetonitrile) and a buffered aqueous solution, is optimized to achieve good separation between the main compound and any potential impurities.[8]

-

Verification Step: A high-purity sample should yield a single, sharp, symmetrical peak. The percentage purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. Be wary of broad peaks or significant shoulder peaks, which indicate the presence of impurities.

3. Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry provides an exact molecular weight, confirming both the elemental composition and the presence of the specific halogens.

-

Causality in Isotopic Patterns: The most telling feature for a compound containing one bromine and one chlorine atom is its unique isotopic pattern.[9] Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~50.5%). This results in a characteristic cluster of peaks in the mass spectrum. The molecular ion (M⁺) will appear as a cluster of peaks at M, M+2, and M+4, with a distinctive intensity ratio.[10][11]

-

Verification Step: The observed mass should match the calculated mass for C₈H₇BrClNO₂ (263.95 g/mol ). The isotopic pattern must match the theoretical pattern for a molecule containing one Br and one Cl atom. Any deviation could indicate an incorrect structure or the presence of di-chlorinated or di-brominated impurities.

Part 3: Workflow and Protocols

A prudent research organization will implement a standard operating procedure for the qualification of critical reagents. This workflow ensures that only verified materials enter the research and development pipeline.

Supplier Selection and Qualification Workflow

The following diagram outlines a logical workflow for selecting a supplier and qualifying a new lot of this compound.

Caption: Workflow for supplier selection and reagent qualification.

Experimental Protocol: In-House Quality Control Verification

This protocol outlines the steps for a researcher to verify the identity and purity of a newly acquired batch of this compound.

1. Sample Preparation

-

Accurately weigh approximately 10-15 mg of the compound.

-

For NMR analysis , dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

For HPLC and MS analysis , prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.

2. ¹H NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Procedure: Acquire a standard ¹H NMR spectrum.

-

Expected Data:

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 7.5-9.0 ppm).

-

Ethyl Ester Protons: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.

-

-

Acceptance Criteria:

-

Presence of all expected signals.

-

Integral ratios of aromatic:quartet:triplet protons are approximately 1:1:2:3.

-

Absence of significant unidentifiable peaks.

-

3. HPLC-UV Analysis

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile is a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 264 nm.[12]

-

Procedure: Inject 5-10 µL of the prepared sample solution.

-

Acceptance Criteria:

-

A single major peak accounting for ≥97% of the total peak area.

-

The main peak should be sharp and symmetrical.

-

4. Mass Spectrometry (MS)

-

System: LC-MS or direct infusion into an ESI-MS.

-

Procedure: Analyze the prepared sample solution.

-

Expected Data: Observe the molecular ion cluster. For C₈H₇BrClNO₂, the expected masses are approximately:

-

~263.95 (for ³⁵Cl and ⁷⁹Br)

-

~265.95 (for ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br)

-

~267.95 (for ³⁷Cl and ⁸¹Br)

-

-

Acceptance Criteria: The observed mass and isotopic distribution pattern must match the theoretical values for the chemical formula.

By systematically executing this workflow, researchers can move forward with confidence, knowing that their starting material is of confirmed identity and purity, thereby safeguarding the integrity of their subsequent scientific endeavors.

References

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Holdsworth, D. K. (1995). Mass spectra of organic compounds containing bromine and chlorine.

- Gross, R. A., Jr. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

- Thurman, E. M., et al. (2006). Accurate-mass identification of chlorinated and brominated products of 4-nonylphenol, nonylphenol dimers, and other endocrine disrupters. Journal of Mass Spectrometry, 41(10), 1279-1290.

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627.

-

Hoffman Fine Chemicals. (n.d.). CAS 128072-93-5 | Ethyl 5-chloropicolinate. Retrieved from [Link]

- Al-Attas, A., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

- Gierth, P. T., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444–13456.

Sources

- 1. 1060802-25-6|5-Bromo-4-chloropicolinic acid|BLD Pharm [bldpharm.com]

- 2. Ethyl 5-bromo-6-chloropicolinate | 1214337-57-1 [sigmaaldrich.com]

- 3. Ethyl 5-broMo-6-chloropicolinate | 1214337-57-1 [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Accurate-mass identification of chlorinated and brominated products of 4-nonylphenol, nonylphenol dimers, and other endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. molnova.com:443 [molnova.com:443]

Technical Guide: Stability, Storage, and Handling of Ethyl 5-bromo-4-chloropicolinate

[1]

Executive Summary

Ethyl 5-bromo-4-chloropicolinate (CAS: 1355206-88-2) is a highly functionalized pyridine scaffold widely utilized in the synthesis of kinase inhibitors and complex agrochemicals.[1] Its utility stems from its orthogonal reactivity: a labile ester, a nucleophilic-susceptible chlorine at C4, and a lithiation-accessible bromine at C5.[1]

However, this high reactivity translates to inherent instability. This guide defines the physicochemical vulnerabilities of the molecule and establishes a rigorous, self-validating storage protocol to maintain compound integrity (>98% purity) over extended periods.

Part 1: Molecular Profile & Reactivity Analysis

To understand the storage requirements, one must first understand the electronic forces driving degradation.

Electronic Architecture

The molecule features a pyridine ring substituted with three electron-withdrawing groups (EWGs):[1]

-

Ethyl Ester (C2): Withdraws density via induction (-I) and resonance (-M).[1]

-

Chlorine (C4): Located para to the pyridine nitrogen. This position is electronically coupled to the nitrogen, making the C-Cl bond highly deficient and susceptible to Nucleophilic Aromatic Substitution (

).[1] -

Bromine (C5): Provides steric bulk and inductive withdrawal, further acidifying the ring.

Primary Degradation Vectors

-

Hydrolytic Ester Cleavage: The electron-deficient ring pulls density from the carbonyl carbon, making the ethyl ester significantly more electrophilic than a standard benzoate ester.[1] Exposure to ambient moisture leads to rapid hydrolysis to the carboxylic acid.

- Hydrolysis: Unlike simple aryl chlorides, the C4-Cl bond is activated. In the presence of water and trace base (even from glass surfaces), the chlorine can be displaced by a hydroxyl group, yielding the pyridone tautomer.

-

Photolytic Dehalogenation: Halogenated pyridines are prone to radical dehalogenation under UV light, leading to the formation of des-bromo or des-chloro impurities.[1]

Part 2: Degradation Pathways (Visualization)[1]

The following diagram illustrates the mechanistic pathways for degradation that must be mitigated through proper storage.

Figure 1: Primary degradation pathways driven by moisture and light exposure.[1]

Part 3: Storage & Handling Protocols[2][3][4]

This protocol is designed to arrest the thermodynamic and kinetic pathways described above.

Environmental Control Criteria

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Reduces the kinetic rate constant ( |

| Atmosphere | Argon (Ar) | Argon is denser than air, forming a "blanket" that effectively excludes moisture and oxygen. Nitrogen ( |

| Humidity | <10% RH | Stoichiometric limitation of hydrolysis. Use of desiccators is mandatory. |

| Light | Dark / Amber | Prevents |

The "Double-Containment" System

Do not rely on the vendor's original packaging for long-term storage once opened.[1]

-

Primary Vessel: Transfer the substance to a borosilicate glass vial with a PTFE (Teflon)-lined screw cap .

-

Why: Polyethylene liners can leach plasticizers and are permeable to moisture over time. PTFE is chemically inert.

-

-

Inert Gas Purge: Before closing, gently flow Argon over the surface of the solid/oil for 10-15 seconds.

-

Secondary Vessel: Place the primary vial inside a secondary jar containing activated desiccant (e.g., Drierite or Molecular Sieves 4Å).

-

Seal: Parafilm the junction of the cap and vial of the primary vessel to prevent gas exchange.

Part 4: Quality Control & Self-Validating Workflows

Trustworthiness in experimental data begins with verifying the integrity of your starting materials.

Rapid QC Protocol (NMR)

Before using the compound in critical steps (e.g., Suzuki coupling or Lithiation), run a proton NMR.

-

Solvent:

or DMSO- -

Key Diagnostic Signals:

Handling Workflow Diagram

Figure 2: Chain of custody and handling workflow to minimize degradation risks.

Emergency & Safety (SDS Highlights)

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2][3] The hydrolytic byproducts (HBr/HCl) can cause severe irritation.

-

Spill Cleanup: Adsorb with inert material (sand/vermiculite).[1] Do not use basic absorbents as they will trigger rapid exothermic hydrolysis.

References

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Pyridine Derivatives. Retrieved from [1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for this compound. Retrieved from [1]

-

Combi-Blocks. (n.d.). Product Information: this compound.[1] Retrieved from [1]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for mechanisms on electron-deficient heterocycles).

Reactivity of the bromine atom in Ethyl 5-bromo-4-chloropicolinate

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 5-bromo-4-chloropicolinate

Abstract

This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure is characterized by a pyridine ring substituted with three distinct functionalities: a C5-bromine, a C4-chlorine, and a C2-ethyl ester. This arrangement provides multiple handles for molecular elaboration. However, the true synthetic utility of this scaffold lies in the ability to selectively functionalize one position in the presence of others. This guide provides a comprehensive examination of the factors governing the reactivity of the C5-bromine atom, with a primary focus on its preferential engagement in palladium-catalyzed cross-coupling reactions over the less reactive C4-chlorine atom. We will delve into the mechanistic underpinnings of this selectivity and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Introduction: A Strategic Overview

The strategic value of this compound stems from the differential reactivity of its two carbon-halogen bonds. In the landscape of palladium-catalyzed cross-coupling reactions, the propensity for a C-X bond to undergo oxidative addition to a Pd(0) center is the critical determinant of its reactivity. This reactivity is governed by bond dissociation energy (BDE), with weaker bonds undergoing cleavage more readily.

The established trend for carbon-halogen bond strength is C-Cl > C-Br > C-I.[1][2][3] The C-Br bond, with a bond dissociation energy of approximately 276 kJ/mol, is significantly weaker than the C-Cl bond, which has a BDE of around 328 kJ/mol.[1] This fundamental difference is the cornerstone of the selective chemistry of this compound, enabling chemists to use the C5-bromo position as a versatile linchpin for introducing molecular complexity while preserving the C4-chloro atom for subsequent transformations.

Beyond bond energetics, the electronic landscape of the pyridine ring plays a crucial role. The electron-withdrawing nature of the pyridine nitrogen, the C2-ester, and the C4-chloro substituent collectively reduce the electron density of the aromatic system. This electronic pull influences the rate of oxidative addition and can also activate the ring for other reaction classes, such as nucleophilic aromatic substitution (SNAr), which will be discussed as a competing pathway.

Core Reactivity Profile: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse transformations for functionalizing the C5-position of this compound are palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to forming new carbon-carbon and carbon-heteroatom bonds with high chemoselectivity. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Generalized catalytic cycle for palladium cross-coupling.

The initial and often rate-determining step, oxidative addition, involves the insertion of the low-valent palladium catalyst into the carbon-halogen bond. Due to the lower bond dissociation energy, the C-Br bond at the C5 position undergoes this step significantly faster than the C-Cl bond at C4, establishing the high selectivity observed in these reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, valued for its operational simplicity and the stability and low toxicity of its boronic acid and ester reagents.[5][6] It enables the formation of a new C-C bond by coupling the C5 position of the substrate with an organoboron compound.

Caption: Key steps in the Suzuki-Miyaura coupling mechanism.

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inerting: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[7][8] The classic protocol employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, typically CuI, which facilitates the formation of a copper acetylide intermediate.[9][10]

Sources

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. jmcct.com [jmcct.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Lab Reporter [fishersci.se]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 5-bromo-4-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Implied Risks of Ethyl 5-bromo-4-chloropicolinate

This compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the picolinate scaffold makes it a versatile building block for the synthesis of more complex molecules, potentially serving as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The reactivity of the carbon-halogen bonds allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups.

I. Hazard Identification and Proactive Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Given the absence of specific toxicological data for this compound, a cautious approach is warranted, assuming hazards similar to related compounds.

Inferred Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[2] However, based on the known hazards of structurally similar compounds, the following potential health effects should be considered:

-

Skin and Eye Irritation: Halogenated aromatic compounds are frequently cited as skin and eye irritants.[3][4] Direct contact may cause redness, pain, and in severe cases, chemical burns.

-

Respiratory Tract Irritation: Inhalation of dusts or vapors may lead to irritation of the respiratory system.[3]

-

Potential for Systemic Toxicity: While acute oral toxicity is likely to be moderate, repeated or prolonged exposure to brominated aromatic compounds has been associated with a range of systemic effects.[1] The potential for absorption through the skin also warrants consideration.

The following table summarizes the anticipated hazard classifications based on data from analogous compounds.

| Hazard Classification | Anticipated Hazard | Rationale based on Structurally Similar Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Halogenated pyridines and related compounds often exhibit moderate to high acute toxicity. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[2][3] |

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound.

Caption: Risk assessment workflow for this compound.

II. Safe Handling and Storage Protocols: A Multi-Layered Approach

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of any dusts or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in situations where there is a higher risk of splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[6] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat with long sleeves should be worn and kept fully fastened.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling Workflow

The following diagram illustrates a standard workflow for safely handling this compound.

Caption: Step-by-step workflow for handling this compound.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from strong oxidizing agents, acids, and bases.[5]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

III. Emergency Procedures: Preparedness and Response

Prompt and correct action in the event of an emergency is critical to minimizing harm.

Spill Management

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne contamination.

-

Control the Spill: If safe to do so, prevent the spread of the material.

-

Absorb: For small spills, use an inert absorbent material such as vermiculite or sand.

-

Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate: Ensure the area is well-ventilated during and after cleanup.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and oxides of nitrogen and carbon.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Emergency Response Decision Tree

Caption: Decision-making guide for emergencies involving this compound.

IV. Waste Disposal and Decontamination

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Disposal

-

All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal must be carried out in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not discharge into drains or the environment.[2]

Decontamination

-

Glassware and Equipment: All glassware and equipment that have come into contact with the compound should be thoroughly rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.

-

Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent, followed by a thorough cleaning with soap and water.

V. Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its potential hazards necessitate a disciplined and informed approach to its handling. By integrating the principles of proactive risk assessment, multi-layered safety protocols, and emergency preparedness into all workflows, researchers can confidently and safely unlock the synthetic potential of this and other novel chemical entities. A robust culture of safety is not a barrier to innovation but rather the foundation upon which it is built.

References

-

MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

-

PubMed. (n.d.). Toxicology of selected brominated aromatic compounds. Retrieved from [Link]

-

PubMed. (2016, November 15). Chemical properties and biotoxicity of several chromium picolinate derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and radiosensitizing properties of brominated tetrapyridine porphyrins. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet - Chromium picolinate 97%. Retrieved from [Link]

-

Scribd. (2011, September 23). Halogenated Heterocycles Synthesis, Application and Environment. Retrieved from [Link]

-

National Institute of Standards and Technology. (2019, September 24). Safety Data Sheet. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Bromination of Pyridine. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemo- and Regioselective Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromo-4-chloropicolinate

Executive Summary & Strategic Value

Ethyl 5-bromo-4-chloropicolinate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and complex heterocycles. Its structural uniqueness lies in the presence of two distinct electrophilic sites (C5-Br and C4-Cl) and a base-sensitive ester moiety at C2.

Successful utilization of this scaffold requires a regiodivergent strategy . This guide provides a validated workflow to selectively functionalize the C5 position via kinetic control, followed by the activation of the C4 position, while preserving the integrity of the C2-ester.

Core Challenges

-

Regioselectivity: Discriminating between the C5-Bromine and C4-Chlorine bonds.

-

Chemoselectivity: Preventing hydrolysis of the C2-ethyl ester under basic coupling conditions.

-

Catalyst Poisoning: Mitigating the coordination of the pyridine nitrogen to the Palladium center.

Mechanistic Logic: The Basis of Selectivity

To achieve high fidelity in coupling, one must understand the electronic and kinetic disparity between the two halogenated sites.

Electronic vs. Kinetic Control

-

C4 Position (Chlorine): Located

to the pyridine nitrogen. This position is electronically highly deficient due to the inductive and mesomeric withdrawal of the nitrogen. Theoretically, it is susceptible to SNAr pathways, but in Pd-catalyzed cross-coupling, oxidative addition is the rate-determining step. -

C5 Position (Bromine): Located

to the pyridine nitrogen. While less electron-deficient than C4, the C-Br bond energy (~68 kcal/mol) is significantly lower than the C-Cl bond energy (~81 kcal/mol) .

Visualization of Selectivity Pathway

Figure 1: Kinetic decision tree illustrating the preferential oxidative addition at the C5-Br bond over the C4-Cl bond.

Protocol A: C5-Selective Coupling (The "Standard" Approach)

This protocol is designed to install an aryl or heteroaryl group at the C5 position while leaving the C4-Cl available for subsequent functionalization.

Reagents & Stoichiometry

| Component | Equivalents | Role | Recommended Reagent |

| Substrate | 1.0 | Electrophile | This compound |

| Boronic Acid | 1.05 - 1.1 | Nucleophile | Aryl/Heteroaryl Boronic Acid |

| Catalyst | 0.03 - 0.05 | Catalyst | Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ |

| Base | 2.0 - 3.0 | Activator | Cs₂CO₃ or K₃PO₄ (Avoid hydroxides) |

| Solvent | N/A | Medium | 1,4-Dioxane / Water (9:1) |

Step-by-Step Methodology

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 eq), boronic acid (1.1 eq), and base (Cs₂CO₃, 2.5 eq).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent & Catalyst Addition: Add degassed 1,4-Dioxane/Water (9:1, 0.1 M concentration). Add the Pd catalyst (Pd(dppf)Cl₂, 5 mol%) last to minimize pre-catalyst oxidation.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: Do not exceed 90°C to prevent activation of the C4-chloride or ester hydrolysis.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The use of Cs₂CO₃ (Cesium Carbonate) is preferred over K₂CO₃ in this specific scaffold because its higher solubility in organic-rich media allows for lower water ratios, protecting the C2-ester from hydrolysis.

Protocol B: Sequential C4-Coupling (The "Follow-Up")

Once the C5 position is substituted, the pyridine ring becomes more electron-rich (if the new group is an aryl donor), potentially deactivating the C4-Cl. To overcome this and the inherent strength of the C-Cl bond, a more active catalytic system is required.

Reagents & Stoichiometry

| Component | Equivalents | Role | Recommended Reagent |

| Substrate | 1.0 | Electrophile | C5-substituted-4-chloropicolinate |

| Boronic Acid | 1.5 | Nucleophile | Aryl Boronic Acid |

| Pre-Catalyst | 0.05 | Pd Source | Pd₂(dba)₃ |

| Ligand | 0.10 | Ligand | XPhos or SPhos (Buchwald Ligands) |

| Base | 3.0 | Activator | K₃PO₄ (Anhydrous preferred) |

| Solvent | N/A | Medium | Toluene or n-Butanol |

Step-by-Step Methodology

-

Catalyst Pre-formation: In a separate vial, mix Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) in degassed Toluene. Stir at room temperature for 10 minutes to form the active ligated species (solution turns from purple to orange/brown).

-

Reaction Assembly: Add the pre-formed catalyst solution to the main vessel containing the C5-substituted substrate (1.0 eq), new boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).[2]

-

Reaction: Heat to 100°C - 110°C for 12–18 hours.

-

Note: The higher temperature is necessary to break the C-Cl bond.

-

-

Work-up: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via chromatography.[1]

Experimental Workflow Diagram

Figure 2: Sequential workflow for the modular assembly of 4,5-diarylated picolinates.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Ester Hydrolysis | Base is too strong or water content too high. | Switch from Carbonates to K₃PO₄ . Reduce water ratio (use 10:1 Dioxane:H₂O) or use anhydrous conditions with CsF. |

| Low Conversion (C5) | Pyridine N-coordination poisoning Pd. | Increase catalyst loading to 10 mol%. Switch to Pd(PPh₃)₄ which has 4 ligands to crowd out the nitrogen. |

| No Reaction at C4 | C-Cl bond is too inert. | Switch to XPhos Pd G2 or BrettPhos Pd G2 pre-catalysts. Increase temp to 120°C (microwave). |

| Protodehalogenation | Reductive elimination of H instead of Aryl.[2] | Ensure solvents are strictly degassed. Increase concentration of Boronic Acid. |

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 2017. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Schröter, S., et al. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245-2267. Link

Sources

Application Note: Regioselective Heck Alkenylation of Ethyl 5-bromo-4-chloropicolinate

Part 1: Executive Summary & Strategic Rationale